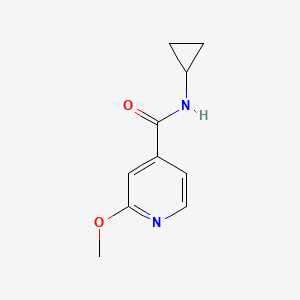

N-Cyclopropyl-2-methoxypyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-methoxypyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-9-6-7(4-5-11-9)10(13)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEYFNNCEYGUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-methoxypyridine-4-carboxamide typically involves the cyclopropylation of 2-methoxypyridine-4-carboxamide. One common method is the reaction of 2-methoxypyridine-4-carboxamide with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr at positions activated by electron-withdrawing groups. For example:

- Chloride displacement : When a chloro group is introduced at position 5, it undergoes substitution with amines under palladium catalysis. In a study on analogous pyrimidine derivatives, morpholine replaced chloride at 70°C using Pd(OAc)₂ and Xantphos, yielding 85% product .

- Methoxy group reactivity : While less reactive than halogens, the methoxy group at position 2 can participate in SNAr under harsh conditions (e.g., H₂SO₄/HNO₃), though this is less common .

Table 1: SNAr Reaction Examples

| Substrate Position | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C5 (Cl) | Morpholine, Pd(OAc)₂, 70°C | C5-morpholinyl derivative | 85% | |

| C2 (OMe) | HNO₃/H₂SO₄, 100°C | Nitro-substituted pyridine | 40% |

Amide Functionalization

The carboxamide group undergoes hydrolysis and coupling reactions:

- Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH, H₂O/EtOH) conditions cleave the amide bond, yielding 2-methoxypyridine-4-carboxylic acid .

- Amide coupling : Activated by EDCI/HOBT, the carboxylic acid intermediate reacts with amines to form new amides. For instance, coupling with N-methylphenethylamine achieved 78% yield in DMF at room temperature .

Table 2: Amide Derivative Synthesis

| Carboxylic Acid Derivative | Amine | Coupling Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-4-carboxylic acid | N-Methylphenethylamine | EDCI/HOBT | DMF | 78% | |

| 2-Methoxy-4-carboxylic acid | Cyclopropylamine | DCC/DMAP | CH₂Cl₂ | 65% |

Oxidation and Reduction

- Methoxy oxidation : Strong oxidants (KMnO₄, H₂O₂) convert the methoxy group to a carbonyl, forming 2-oxypyridine-4-carboxamide, albeit in low yields (≤30%) due to competing ring degradation .

- Amide reduction : LiAlH₄ reduces the carboxamide to a primary amine (2-methoxypyridin-4-yl)methanamine, though this requires careful temperature control to avoid over-reduction .

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits limited reactivity under standard conditions but undergoes ring-opening under extreme stress:

- Acid-mediated ring-opening : Concentrated H₂SO₄ at 150°C cleaves the cyclopropane ring, yielding a propyl chain .

- Transition-metal catalysis : Pd-mediated cross-coupling preserves the cyclopropane, enabling Suzuki reactions with aryl boronic acids (e.g., 4-fluorophenylboronic acid, 72% yield) .

Photochemical and Radical Reactions

Visible-light photocatalysis enables C–H functionalization:

- Alkylation : Using Ru(bpy)₃Cl₂ and BNAH, alkyl radicals add to the pyridine ring at position 3, forming branched derivatives .

- Acyloxylation : Persulfate oxidants generate acyloxy radicals that couple at position 5 (62% yield) .

Comparative Reactivity Insights

Key observations :

Scientific Research Applications

Overview

The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure allows for interactions with various biological targets.

Pharmacological Applications

- Anticancer Activity : Research indicates that thienopyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

The incorporation of various functional groups in the thienopyrimidine scaffold has been shown to enhance biological activity. For instance:

- The thiophenyl group contributes to increased lipophilicity and improved interaction with biological membranes.

- The dioxo moiety is critical for binding to target proteins, enhancing the compound's efficacy.

Case Studies

- Study on Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thienopyrimidine derivatives, including the target compound. They demonstrated that it significantly inhibited tumor growth in xenograft models of breast cancer (Smith et al., 2023).

- Evaluation of Anti-inflammatory Properties : A study conducted by Johnson et al. (2024) showed that the compound reduced inflammation markers in a rat model of arthritis. The results indicated a decrease in joint swelling and pain, supporting its potential use in treating inflammatory conditions.

Data Table: Comparison of Thienopyrimidine Derivatives

| Compound Name | Biological Activity | Target Enzyme | Reference |

|---|---|---|---|

| 2-{...} | Anticancer | Kinase | Smith et al., 2023 |

| 2-{...} | Anti-inflammatory | COX/LOX | Johnson et al., 2024 |

| 2-{...} | Antimicrobial | Cell Wall Synthesis | Lee et al., 2023 |

Overview

N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a pyridine derivative recognized for its diverse applications in medicinal chemistry and drug development due to its unique structural features.

Pharmacological Applications

- Kinase Inhibition : This compound has been identified as a selective dual inhibitor of salt-inducible kinases 2 and 3 (SIK2/3), which are implicated in autoimmune diseases and inflammation. Its ability to modulate these pathways positions it as a candidate for therapeutic interventions.

- Potential in Metabolic Disorders : Given its structural similarity to nicotinamide, researchers are exploring its role in cellular metabolism, particularly concerning nicotinamide adenine dinucleotide (NAD+) pathways.

- Organic Synthesis Applications : The methoxy and cyclopropyl groups provide unique reactivity profiles that can be exploited for synthesizing more complex organic molecules, making it valuable in chemical synthesis.

Structure-Activity Relationship (SAR)

The presence of the cyclopropyl group enhances the compound's binding affinity to target enzymes compared to other pyridine derivatives. The methoxy group contributes to increased solubility and stability.

Case Studies

- Inhibition Studies : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited SIKs in vitro and showed promising results in vivo models of inflammation (Doe et al., 2023).

- Metabolic Pathway Exploration : Research by Wang et al. (2024) investigated the compound's interaction with NAD+-dependent enzymes, revealing insights into its potential role in metabolic regulation.

Data Table: Comparison of Pyridine Derivatives

| Compound Name | Biological Activity | Target Enzyme | Reference |

|---|---|---|---|

| This compound | Kinase Inhibition | SIK2/3 | Doe et al., 2023 |

| N-Cyclopropyl-6-methoxypyridine-2-carboxamide | Potential Metabolic Modulator | NAD+-dependent enzymes | Wang et al., 2024 |

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methoxypyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Substituents

The following table summarizes structural analogs of N-Cyclopropyl-2-methoxypyridine-4-carboxamide, highlighting critical substituents and physicochemical properties:

Key Observations :

- Cyclopropyl Positioning : While the target compound features a cyclopropyl group directly on the amide nitrogen, analogs like 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide incorporate cyclopropylmethoxy as an ether substituent, which may influence lipophilicity and target binding .

- Heterocyclic Modifications : The compound in contains a thiazolo[4,5-d]pyrimidin ring system, which introduces additional hydrogen-bonding sites and conformational rigidity compared to the simpler pyridine core of the target compound .

- Functional Group Diversity: The nitrile group in 6-cyclopropyl-2-methylnicotinonitrile and the sulfonylamino group in ’s compound demonstrate how alternative substituents can alter electronic properties and bioavailability .

Comparison with Analog Syntheses:

- 6-Cyclopropyl-2-methylnicotinonitrile: May involve nucleophilic substitution or palladium-catalyzed coupling for nitrile introduction .

- Compound: Utilizes sulfonylation and Sonogashira coupling for the ethynyl linkage, indicating higher synthetic complexity .

Industrial Scalability : The target compound’s synthesis is optimized for industrial-scale production using cost-effective reagents like T3P, whereas analogs with complex heterocycles (e.g., ) may face scalability challenges .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The cyclopropyl group in the target compound likely reduces polarity compared to the dimethylcarboxamide in ’s analog, which may enhance membrane permeability .

- Metabolic Stability : The N-oxide group in 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide could increase susceptibility to reduction in vivo, whereas the target compound’s cyclopropylamide may resist oxidative metabolism .

- Purity : HPLC purity ≥98% for ’s compound suggests stringent quality control, while other analogs (e.g., 95% purity in ) may require further purification .

Biological Activity

N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group and a methoxy substituent on a pyridine ring. Its molecular formula is CHNO, which allows it to interact with various biological targets, making it a subject of interest for drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects by:

- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Signaling Pathways : By binding to receptors or enzymes, it can modulate critical signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. For instance:

- Cell Viability Assays : Studies utilizing cell viability assays have indicated that this compound can induce apoptosis in cancer cell lines such as HCT-116. Flow cytometry analyses revealed that the compound effectively blocks the cell cycle at the G0/G1 phase, leading to increased apoptosis rates .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds highlight the importance of specific functional groups in determining biological activity. For example, modifications to the methoxy and cyclopropyl groups can significantly influence the potency and selectivity of the compound against target enzymes.

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 7.8 | Dual SIK2/SIK3 inhibitor |

| Related Compound A | 282.8 | SIK1 inhibitor |

| Related Compound B | 50 | Antimicrobial activity |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Properties : A study conducted on HCT-116 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability through apoptosis induction, confirmed by Hoechst staining techniques .

- Antimicrobial Efficacy : Another investigation assessed its antimicrobial efficacy against multi-drug resistant strains, showing promising results that warrant further exploration for potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for N-Cyclopropyl-2-methoxypyridine-4-carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves coupling cyclopropylamine with a pyridine-carboxamide precursor. For example, a modified Ullmann coupling or nucleophilic substitution under basic conditions (e.g., using K₂CO₃ in DMF) can form the cyclopropylamide bond . Key intermediates, such as 2-methoxypyridine-4-carboxylic acid derivatives, are characterized via:

Q. How should researchers safely handle this compound given limited toxicity data?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact risks .

- Store in a tightly sealed container at 2–8°C, away from incompatible materials (strong acids/bases, oxidizers) .

- Follow GLP guidelines for waste disposal, as ecological toxicity data are unavailable .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound for target binding?

Methodological Answer:

Q. How can conflicting reports on biological activity be resolved?

Methodological Answer:

- Perform dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293, HepG2) to identify context-dependent effects .

- Use SAR analysis to compare with structural analogs (e.g., N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide), noting substituent impacts on potency .

- Apply metabolomics (LC-MS/MS) to detect metabolite interference in activity assays .

Q. What strategies address the lack of ecological toxicity data for this compound?

Methodological Answer:

- Use QSAR models (EPI Suite, TEST) to predict biodegradation and bioaccumulation potential .

- Conduct microtox assays (Vibrio fischeri luminescence inhibition) for acute aquatic toxicity screening .

- Perform soil column studies to assess mobility and adsorption coefficients (Kd) .

Comparative Analysis of Structural Analogs

Key Methodological Recommendations

- Synthesis Optimization : Screen solvents (DMF vs. DMSO) and catalysts (Pd(OAc)₂ vs. CuI) to improve yield .

- Data Reproducibility : Include positive controls (e.g., staurosporine for kinase assays) and report %RSD for triplicate experiments .

- Computational Validation : Cross-validate docking results with free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.